N-(4-(2,4-dimethylphenyl)thiazol-2-yl)-3-(isopropylsulfonyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

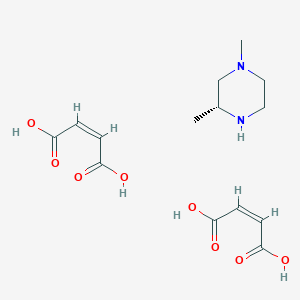

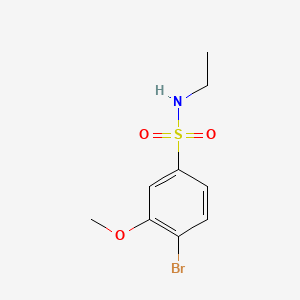

N-(4-(2,4-dimethylphenyl)thiazol-2-yl)-3-(isopropylsulfonyl)benzamide, also known as DTTB, is a small molecule compound that has been extensively researched for its potential therapeutic applications. DTTB is a selective inhibitor of a protein called protein kinase D (PKD), which is involved in various cellular processes such as cell proliferation, differentiation, and apoptosis. The synthesis of DTTB is complex, and several methods have been developed to produce it.

Aplicaciones Científicas De Investigación

Anticancer Properties

- A series of substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides were synthesized and evaluated for anticancer activity against various cancer cell lines, with several compounds showing moderate to excellent activity. These compounds were compared to the reference drug etoposide, with some derivatives exhibiting higher anticancer activities (Ravinaik et al., 2021).

- Synthesized N-((5-(Substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide derivatives were evaluated for their in vitro anticancer activity against a panel of four human cancer cell lines. The molecular docking study suggested probable mechanisms of action, and computational ADMET predictions indicated good oral drug-like behavior (Tiwari et al., 2017).

Gelation Behavior and Structural Analysis

- N-(thiazol-2-yl)benzamide derivatives were synthesized and investigated for their gelation behavior, specifically looking at the role of methyl functionality and S⋯O interaction. Two amides displayed gelation behavior towards ethanol/water and methanol/water mixtures with good stability and low minimum gelator concentration. The single crystal structure revealed insights into the gelation mechanism, highlighting non-covalent interactions including π-π interactions and hydrogen bonds (Yadav & Ballabh, 2020).

Antimicrobial Activity

- Synthesized 2-phenylamino-thiazole derivatives were screened for antimicrobial activity against bacterial and fungal strains. Some of the synthesized molecules exhibited antimicrobial potency surpassing that of reference drugs, particularly against Gram-positive bacterial strains. The study highlighted the potential of these derivatives as antimicrobial agents (Bikobo et al., 2017).

- Synthesis of 2-phenylamino-thiazole derivatives as antimicrobial agents was reported, with these derivatives showing potential as novel and promising antibacterial agents, particularly against Staphylococcus aureus and Bacillus subtilis. The compounds were evaluated for their cytotoxic activity, indicating that their antibacterial activity occurs at non-cytotoxic concentrations (Palkar et al., 2017).

Corrosion Inhibition

- The effect of certain thiazole derivatives was studied for their role as corrosion inhibitors in hydrochloric acid solution, particularly for protecting oil-well tubular steel. The study utilized various techniques like potentiodynamic polarization and electrochemical impedance spectroscopy, highlighting how these derivatives act as mixed-type inhibitors and adhere to the surface of the steel following the Langmuir adsorption isotherm (Yadav et al., 2015).

Propiedades

IUPAC Name |

N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-propan-2-ylsulfonylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O3S2/c1-13(2)28(25,26)17-7-5-6-16(11-17)20(24)23-21-22-19(12-27-21)18-9-8-14(3)10-15(18)4/h5-13H,1-4H3,(H,22,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEGNCGBEFSERKG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC(=CC=C3)S(=O)(=O)C(C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-acetylphenyl)-2-[(3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2613112.png)

![N-(4-(methylthio)benzyl)-5-oxo-3,5-dihydro-2H-thiazolo[2,3-b]quinazoline-8-carboxamide](/img/structure/B2613113.png)

![4-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)butanamide](/img/structure/B2613117.png)

![(4S,8AS)-tetrahydro-1H,3H-spiro[pyrrolo[2,1-c][1,4]oxazine-4,5'-[1,3]oxazinane]](/img/structure/B2613119.png)

![2,4,6-trimethyl-N-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide](/img/structure/B2613125.png)

![(E)-4-(Dimethylamino)-N-[[3-(oxolan-2-ylmethoxymethyl)phenyl]methyl]but-2-enamide](/img/structure/B2613128.png)